N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C24H23N3O2S2 and a molecular weight of 449.6 g/mol. This compound features a benzothiazole ring, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including purification steps like recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide.
Thiazole Derivatives: Thiazole-based compounds, such as thiamine (vitamin B1) and sulfathiazole, also exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural complexity and diverse biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C24H23N3O2S2 |
---|---|
Molecular Weight |
449.6g/mol |
IUPAC Name |
N-butyl-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-3-12-25-23(29)15-30-24-27-20-10-9-17(13-22(20)31-24)26-14-19-18-7-5-4-6-16(18)8-11-21(19)28/h4-11,13-14,28H,2-3,12,15H2,1H3,(H,25,29) |
InChI Key |
HJSUGTMSMSAVIU-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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